
(-)-Cadin-4,10(15)-dien-11-oic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(-)-Cadin-4,10(15)-dien-11-oic acid: is a naturally occurring sesquiterpenoid acid. It is part of the cadinene family, which is known for its presence in essential oils and its role in the fragrance industry. This compound is characterized by its unique structure, which includes a cadinane skeleton with a carboxylic acid functional group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Cadin-4,10(15)-dien-11-oic acid typically involves the cyclization of farnesyl pyrophosphate, a common precursor in the biosynthesis of sesquiterpenes. The reaction conditions often require the presence of specific enzymes or catalysts that facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction from natural sources such as essential oils. The extraction process involves steam distillation followed by purification steps like chromatography to isolate the desired compound.
化学反应分析
Types of Reactions:
Oxidation: (-)-Cadin-4,10(15)-dien-11-oic acid can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where the carboxylic acid group is replaced by other functional groups, often using reagents like thionyl chloride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride
Substitution: Thionyl chloride
Major Products Formed:
Oxidation: Oxidized derivatives such as ketones and aldehydes
Reduction: Alcohols and aldehydes
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
Chemistry: In chemistry, (-)-Cadin-4,10(15)-dien-11-oic acid is used as a precursor for the synthesis of more complex sesquiterpenoids. It serves as a building block in organic synthesis due to its reactive functional groups.
Biology: Biologically, this compound has been studied for its potential antimicrobial and anti-inflammatory properties. It is often included in studies investigating the bioactivity of essential oils.
Medicine: In medicine, this compound is explored for its therapeutic potential. Its derivatives are being researched for their ability to modulate biological pathways involved in inflammation and microbial infections.
Industry: Industrially, the compound is valuable in the fragrance industry due to its aromatic properties. It is also used in the formulation of natural insect repellents and other bioactive products.
作用机制
The mechanism of action of (-)-Cadin-4,10(15)-dien-11-oic acid involves its interaction with specific molecular targets such as enzymes and receptors. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, modulating their activity. Additionally, the compound’s hydrophobic cadinane skeleton allows it to interact with lipid membranes, affecting cellular processes.
相似化合物的比较
Cadinene: Another member of the cadinene family, known for its presence in essential oils.
Farnesol: A sesquiterpenoid alcohol that shares a similar biosynthetic pathway.
Nerolidol: A sesquiterpenoid alcohol with similar structural features.
Uniqueness: (-)-Cadin-4,10(15)-dien-11-oic acid is unique due to its specific cadinane skeleton and the presence of a carboxylic acid group. This combination of features gives it distinct chemical reactivity and biological activity compared to other sesquiterpenoids.
属性
分子式 |
C15H22O2 |
|---|---|
分子量 |
234.33 g/mol |
IUPAC 名称 |
(4aS,8R,8aS)-5-methylidene-8-propan-2-yl-4,4a,6,7,8,8a-hexahydro-3H-naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C15H22O2/c1-9(2)12-6-4-10(3)13-7-5-11(15(16)17)8-14(12)13/h8-9,12-14H,3-7H2,1-2H3,(H,16,17)/t12-,13-,14-/m1/s1 |
InChI 键 |
DTPZSZZVUKXNSJ-MGPQQGTHSA-N |
手性 SMILES |
CC(C)[C@H]1CCC(=C)[C@@H]2[C@@H]1C=C(CC2)C(=O)O |
规范 SMILES |
CC(C)C1CCC(=C)C2C1C=C(CC2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


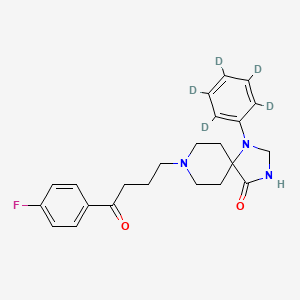

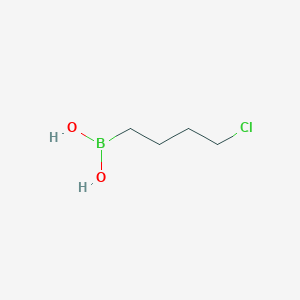
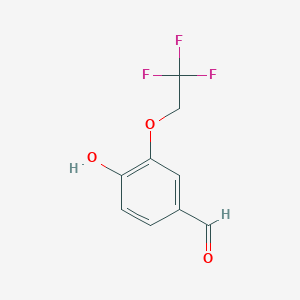



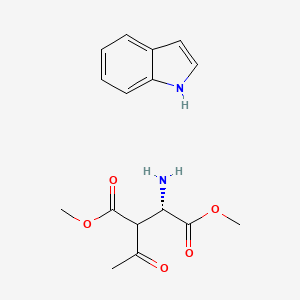
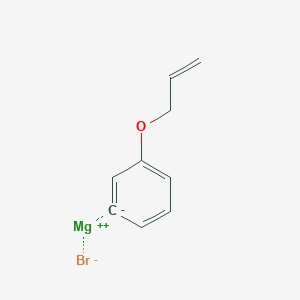
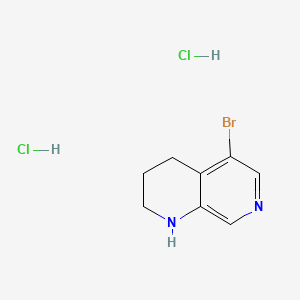
![(3R,4R)-3-[[4-(2-Amino-2-oxoethoxy)benzoyl]amino]-N-cyclohexylhexahydro-4-hydroxy-1H-azepine-1-carboxamide](/img/structure/B13448255.png)
![1-Oxadispiro[2.2.2^{6}.2^{3}]decane](/img/structure/B13448258.png)
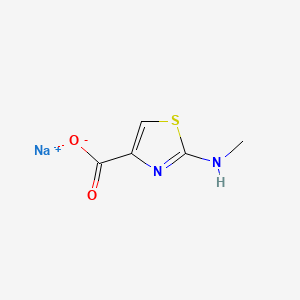
![[1,3'-Biazetidine]-3-carboxylic acid dihydrochloride](/img/structure/B13448263.png)
